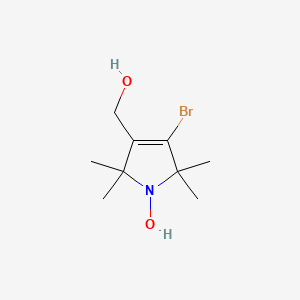

4-Bromo-3-hydroxymethyl-1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline

Vue d'ensemble

Description

Mécanisme D'action

Target of Action

It is identified as a spin label , which are often used in electron paramagnetic resonance (EPR) spectroscopy to study dynamics and structure of proteins and membranes.

Mode of Action

As a spin label, it likely interacts with its targets by attaching itself to the target molecule, allowing the molecule’s movements and interactions to be observed via EPR spectroscopy .

Biochemical Pathways

As a spin label, it is typically used to study the dynamics and structure of proteins and membranes, which are involved in numerous biochemical pathways .

Pharmacokinetics

As a research tool, its bioavailability would depend on the specific experimental setup .

Result of Action

As a spin label, its primary function is to enable the study of molecular dynamics and structures, rather than to induce specific cellular effects .

Action Environment

Factors such as temperature, ph, and the presence of other molecules could potentially affect its function as a spin label .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-hydroxymethyl-1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline typically involves the bromination of 3-hydroxymethyl-2,2,5,5-tetramethyl-delta3-pyrroline. The reaction conditions often include the use of bromine or a bromine-containing reagent under controlled temperature and solvent conditions .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity .

Analyse Des Réactions Chimiques

Types of Reactions

4-Bromo-3-hydroxymethyl-1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The bromine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted pyrroline compounds .

Applications De Recherche Scientifique

4-Bromo-3-hydroxymethyl-1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline is widely used in scientific research, particularly as a spin label. Spin labels are used in electron paramagnetic resonance (EPR) spectroscopy to study the structure and dynamics of biological molecules . This compound is also used in the study of protein folding, conformational changes, and interactions with other molecules .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPOL): Another spin label used in similar applications.

2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): A widely used spin label and radical scavenger.

Uniqueness

4-Bromo-3-hydroxymethyl-1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline is unique due to its specific bromine substitution, which can provide distinct reactivity and labeling properties compared to other spin labels like TEMPOL and TEMPO .

Activité Biologique

4-Bromo-3-hydroxymethyl-1-oxyl-2,2,5,5-tetramethyl-delta3-pyrroline (CAS Number: 85591-93-1) is a synthetic compound known for its applications as a spin label in biological research. Its unique structure allows it to interact with various biological systems, making it a valuable tool in the study of molecular dynamics and interactions.

- Molecular Formula : CHBrNO

- Molecular Weight : 249.12 g/mol

- SMILES : CC1(C)C(Br)=C(CO)C(C)(C)N1[O]

- IUPAC Name : (4-bromo-1-?¹-oxidanyl-2,2,5,5-tetramethyl-pyrrol-3-yl)methanol

Biological Activity Overview

The biological activity of this compound primarily stems from its ability to act as a spin label. Spin labels are used in electron paramagnetic resonance (EPR) spectroscopy to study the dynamics of biomolecules.

The compound's nitroxide moiety allows it to participate in redox reactions and interact with free radicals. This property is particularly useful in:

- Studying membrane dynamics : The compound can be incorporated into lipid membranes to monitor changes in fluidity and organization.

- Investigating protein interactions : It can be used to label specific amino acids within proteins, allowing researchers to track conformational changes and interactions.

1. Membrane Dynamics

A study published in the Journal of Physical Chemistry demonstrated that incorporating 4-Bromo-3-hydroxymethyl-1-oxyl into phospholipid bilayers allowed for real-time monitoring of membrane fluidity under varying temperature conditions. The results indicated that the compound effectively reported on phase transitions within the membrane structure .

2. Protein Folding Studies

Research published in Biochemistry utilized this compound to investigate the folding pathways of specific proteins. The nitroxide label provided insights into intermediate states during protein folding, revealing critical information about stability and kinetics .

3. Free Radical Scavenging Activity

In another study focused on oxidative stress, 4-Bromo-3-hydroxymethyl-1-oxyl was shown to exhibit significant free radical scavenging properties. This activity was assessed using various assays measuring the compound's ability to neutralize reactive oxygen species (ROS), suggesting potential therapeutic applications in oxidative stress-related conditions .

Comparative Table of Biological Activities

Propriétés

IUPAC Name |

(4-bromo-1-hydroxy-2,2,5,5-tetramethylpyrrol-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16BrNO2/c1-8(2)6(5-12)7(10)9(3,4)11(8)13/h12-13H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSTHJJGLOUGJOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=C(C(N1O)(C)C)Br)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10652493 | |

| Record name | 3-Bromo-4-(hydroxymethyl)-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020720-07-3, 85591-93-1 | |

| Record name | 4-Bromo-2,5-dihydro-1-hydroxy-2,2,5,5-tetramethyl-1H-pyrrole-3-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1020720-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-4-(hydroxymethyl)-2,2,5,5-tetramethyl-2,5-dihydro-1H-pyrrol-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10652493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.